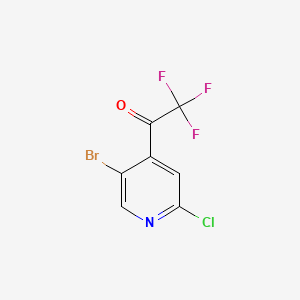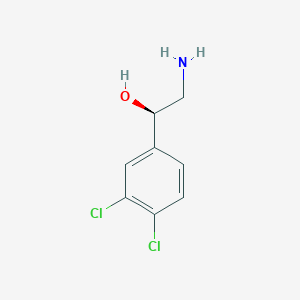
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine is a chemical compound with the following structural formula:
C8H18ClNO2S
It contains a piperazine ring substituted with a sec-butyl group and a chloromethylsulfonyl moiety. The compound’s synthesis and applications have garnered interest in both organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes: The preparation of 1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine involves several synthetic routes. One common approach is the reaction of piperazine with sec-butyl chloride followed by treatment with chloromethylsulfonyl chloride. The reaction proceeds as follows:
Piperazine+Sec-butyl chloride→Intermediate
Intermediate+Chloromethylsulfonyl chloride→1−(Sec−butyl)−4−((chloromethyl)sulfonyl)piperazine
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ the above synthetic route to obtain the compound.
Analyse Des Réactions Chimiques
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine can undergo various chemical reactions:
Substitution Reactions: The chloromethyl group is susceptible to nucleophilic substitution reactions. For instance, it can react with amines or other nucleophiles to form new derivatives.
Reduction Reactions: Reduction of the sulfonyl group may yield secondary amines.
Oxidation Reactions: Oxidation of the sec-butyl group could lead to the corresponding alcohol or ketone.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
1-(Sec-butyl)-4-((chloromethyl)sulfonyl)piperazine finds applications in:
Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action remains an area of ongoing research. It likely interacts with cellular components, affecting specific pathways or enzymes.
Comparaison Avec Des Composés Similaires
While no direct analogs are widely reported, its unique combination of functional groups distinguishes it from other piperazine derivatives.
Propriétés
Formule moléculaire |
C9H19ClN2O2S |
|---|---|
Poids moléculaire |
254.78 g/mol |
Nom IUPAC |
1-butan-2-yl-4-(chloromethylsulfonyl)piperazine |
InChI |
InChI=1S/C9H19ClN2O2S/c1-3-9(2)11-4-6-12(7-5-11)15(13,14)8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
NUFAIYOUTAINBN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N1CCN(CC1)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





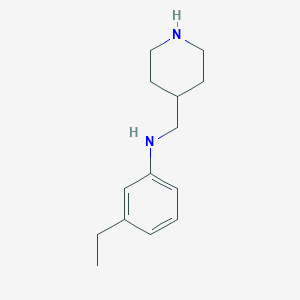
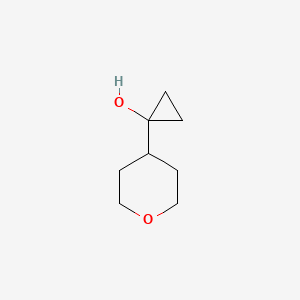

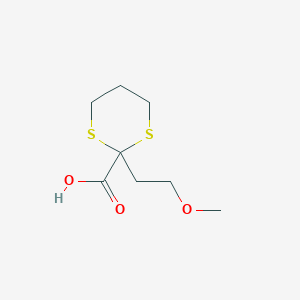
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)

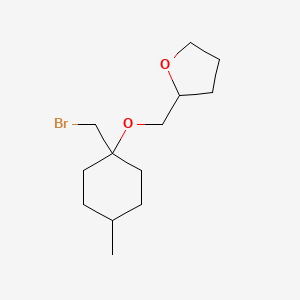
![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
